Sodium naphthalene-1,3,6-trisulfonate hydrate

Description

Properties

IUPAC Name |

trisodium;naphthalene-1,3,6-trisulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQMXRPUYORHKQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na3O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123409-01-8 |

Source

|

| Record name | 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Luminescence: A Technical Guide to the Fluorescent Mechanism of Sodium Naphthalene-1,3,6-trisulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescent properties of sodium naphthalene-1,3,6-trisulfonate hydrate. By examining its photophysical behavior, this document aims to provide a comprehensive resource for researchers leveraging this compound in various scientific and drug development applications.

Core Fluorescent Mechanism

The fluorescence of this compound originates from the π-electron system of the naphthalene core. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent return to the ground state is accompanied by the emission of a photon, a process known as fluorescence.

The photophysical behavior of naphthalene and its derivatives is characterized by the presence of two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ. The ¹Lₐ state is characterized by a significant charge-separated, ionic character, while the ¹Lₑ state is more covalent in nature. For naphthalene itself, the ¹Lₑ state is lower in energy than the ¹Lₐ state.

The presence of three strongly electron-withdrawing sulfonate (-SO₃⁻) groups on the naphthalene ring significantly influences the electronic structure and, consequently, the fluorescent properties. These substituents can alter the relative energies of the ¹Lₐ and ¹Lₑ states and modify the transition probabilities. The high water solubility of this compound, imparted by the sulfonate groups, also makes solvent effects, particularly in aqueous media, a critical factor in its fluorescence.

The overall process can be visualized through a Jablonski diagram, which illustrates the electronic and vibrational transitions that occur during absorption and emission.

Photophysical Properties

| Property | Estimated Value/Range | Notes |

| Excitation Maximum (λex) | ~225 - 280 nm | Highly dependent on solvent. For many naphthalene sulfonates, a mean excitation wavelength of 225 nm has been used.[1] |

| Emission Maximum (λem) | ~330 - 350 nm | Dependent on solvent polarity; a mean emission wavelength of 338 nm has been reported for a mixture of naphthalene sulfonates.[1] |

| Fluorescence Quantum Yield (ΦF) | Not reported | Expected to be moderate. Naphthalene has a quantum yield of 0.23 in cyclohexane. The sulfonate groups and solvent will influence this value. |

| Fluorescence Lifetime (τF) | Not reported | Naphthalene has a fluorescence lifetime of around 96 ns in deoxygenated cyclohexane. This value is expected to be shorter in aqueous solution. |

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the fluorescent properties of this compound.

Sample Preparation

A critical step for accurate fluorescence measurements is the preparation of a clear, homogenous solution.

-

Solvent Selection : Due to its high polarity, deionized water is the primary solvent for this compound. Other polar solvents can be used to investigate solvatochromic effects.

-

Concentration : Prepare a stock solution of known concentration (e.g., 1 mM) by accurately weighing the this compound and dissolving it in the chosen solvent.

-

Working Solutions : Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

Fluorescence Spectroscopy

This protocol details the acquisition of excitation and emission spectra.

-

Instrumentation : Utilize a calibrated fluorescence spectrophotometer.

-

Cuvette : Use a 1 cm path length quartz cuvette.

-

Blank Measurement : Record the spectrum of the pure solvent to account for background signals and Raman scattering.

-

Excitation Spectrum : Set the emission monochromator to the estimated emission maximum (e.g., 340 nm) and scan a range of excitation wavelengths (e.g., 200-320 nm).

-

Emission Spectrum : Set the excitation monochromator to the determined excitation maximum and scan a range of emission wavelengths (e.g., 300-500 nm).

-

Data Correction : Subtract the blank spectrum from the sample spectra and correct for instrument-specific variations in lamp intensity and detector response.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection : Choose a suitable fluorescence standard with absorption and emission properties in a similar spectral range. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-visible region.

-

Absorbance Measurements : Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength. Ensure absorbances are below 0.1.

-

Fluorescence Measurements : Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation : The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Factors Influencing Fluorescence

Several environmental factors can significantly impact the fluorescence of this compound.

-

Solvent Polarity : The emission spectrum of naphthalene derivatives is often sensitive to the polarity of the solvent. In more polar solvents, a red-shift (shift to longer wavelengths) of the emission maximum is typically observed due to the stabilization of the more polar excited state.

-

pH : While the sulfonate groups are strong acids and remain ionized over a wide pH range, extreme pH values could potentially affect the fluorescence by altering the molecular environment.

-

Quenching : The presence of quenchers, such as dissolved oxygen or heavy atoms, can decrease the fluorescence intensity through non-radiative decay pathways. It is often advisable to degas solutions for precise measurements.

Conclusion

The fluorescence of this compound is a complex process governed by the electronic structure of the naphthalene core and significantly modulated by the attached sulfonate groups and the surrounding solvent environment. While a complete quantitative photophysical profile requires further experimental investigation, the information and protocols provided in this guide offer a solid foundation for researchers to characterize and utilize this fluorescent molecule effectively in their studies. The provided experimental workflows will enable the acquisition of robust and reproducible data, furthering the understanding and application of this versatile compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Sodium Naphthalene-1,3,6-trisulfonate Hydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium naphthalene-1,3,6-trisulfonate hydrate. It includes a summary of key quantitative data, detailed experimental protocols for spectroscopic analysis, and visualizations of relevant workflows and molecular interactions.

Introduction

This compound is a sulfonated aromatic compound with the chemical formula C₁₀H₅Na₃O₉S₃·xH₂O.[1] It is a highly water-soluble, off-white to yellowish crystalline solid.[2] Due to its unique molecular structure, featuring a naphthalene core and three sulfonate groups, this compound is utilized in various research and industrial applications. It is notably used in the formation and stabilization of supramolecular hydrogels and as a stabilizer in plastics.[1][3] A thorough understanding of its spectroscopic characteristics is essential for its characterization, quality control, and application development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for sodium naphthalene-1,3,6-trisulfonate.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the naphthalene ring system.

| Parameter | Value | Solvent | Reference |

| λmax (Maximum Absorbance) | 254–280 nm | Aqueous | [3] |

| Molar Absorptivity (ε) | ~10⁴ L·mol⁻¹·cm⁻¹ | Aqueous | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The presence of sulfonate groups causes a deshielding effect on the aromatic protons.[3]

¹H NMR Data

| Parameter | Value | Solvent | Instrument Frequency | Reference |

| Chemical Shift (δ) | 7.8–8.5 ppm | D₂O | 400 MHz | [3] |

| Assignment | Aromatic Protons |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~3070 | Aromatic C-H Stretch | Medium-Weak | [5] |

| ~1600 | Aromatic C=C Stretch | Medium | [6] |

| 1030–1200 | S=O Stretch (Sulfonate) | Strong | [6] |

| ~690 | C-S Stretch | Medium-Weak | [6] |

Note: The listed IR values are characteristic for sulfonated naphthalene compounds and serve as a reference.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in deionized water. From the stock, create a dilute solution (in the low micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a 1 cm path length quartz cuvette with deionized water to serve as the blank.

-

Record a baseline spectrum with the blank.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the sample from 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum. The residual HDO signal can be used as a reference.

-

If required, acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic characterization.

Role in Supramolecular Hydrogel Formation

This compound is a key component in the formation of certain supramolecular hydrogels, acting through a process of molecular self-assembly.[3]

Caption: Role in supramolecular hydrogel formation.

References

- 1. Trithis compound | 123409-01-8 | FT157346 [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3,6-Naphthalenetrisulfonic acid, trisodium salt | 5182-30-9 | Benchchem [benchchem.com]

- 4. This compound | C10H7Na3O10S3 | CID 16211983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Sodium Naphthalene-1,3,6-Trisulfonate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium naphthalene-1,3,6-trisulfonate hydrate, with a particular focus on its behavior in organic solvents. Due to its chemical structure, this compound exhibits distinct solubility characteristics that are critical for its application in research, particularly in the development of drug delivery systems and as a stabilizing agent in biochemical assays.

Physicochemical Properties

Sodium naphthalene-1,3,6-trisulfonate is a highly polar, aromatic organic salt. Its molecular structure, featuring three sulfonate groups, governs its solubility profile. The presence of these ionic moieties leads to strong interactions with polar solvents. The trisodium salt is typically available as a hydrate.[1]

Solubility Profile

Aqueous Solubility

This compound is characterized by its high solubility in water.[1][2][3] The sulfonate groups readily interact with water molecules through hydrogen bonding, facilitating its dissolution.

Organic Solvent Solubility

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on its highly polar nature, it is generally considered to have low solubility in most non-polar and weakly polar organic solvents.[2] The solubility is expected to be more favorable in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating the sodium cations and interacting with the sulfonate groups.

While specific quantitative data is unavailable, a qualitative summary of expected solubility is presented below.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water | High | Strong hydrogen bonding and ion-dipole interactions with the sulfonate groups and sodium ions. |

| Methanol, Ethanol | Low to Moderate | Lower polarity compared to water, leading to weaker interactions. | |

| Polar Aprotic | DMSO, DMF | Moderate to High | Capable of solvating cations and interacting with the polar sulfonate groups. |

| Non-Polar | Hexane, Toluene | Very Low | Lack of favorable interactions between the non-polar solvent and the highly polar solute. |

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound in a specific organic solvent, a general experimental protocol based on the equilibrium shake-flask method is recommended. This method involves saturating the solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH: In aqueous solutions, pH can affect the protonation state of the sulfonate groups, although for this strong acid salt, the effect is likely minimal within a typical pH range.

-

Presence of Other Solutes: The presence of other salts or organic molecules can impact solubility through common ion effects or changes in solvent polarity.

Conclusion

This compound is a highly water-soluble compound with limited solubility in most organic solvents. For applications requiring its use in non-aqueous media, polar aprotic solvents such as DMSO and DMF are likely the most suitable choices. Researchers are encouraged to determine the solubility in their specific solvent system empirically using standardized methods like the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible results for formulation development and other research applications.

References

A Technical Guide to the Synthesis and Purification of Sodium Naphthalene-1,3,6-trisulfonate Hydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of sodium naphthalene-1,3,6-trisulfonate hydrate, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document outlines detailed experimental protocols, data presentation in a structured format, and visualizations of the experimental workflow to aid researchers in obtaining a high-purity product for their studies.

Synthesis of Naphthalene-1,3,6-trisulfonic Acid

The synthesis of naphthalene-1,3,6-trisulfonic acid is typically achieved through the sulfonation of naphthalene. This electrophilic aromatic substitution reaction is generally carried out using a mixture of concentrated sulfuric acid and oleum (fuming sulfuric acid) at elevated temperatures. The reaction proceeds in a stepwise manner, and controlling the reaction conditions is crucial to maximize the yield of the desired 1,3,6-isomer.

Reaction Parameters and Isomer Distribution

The sulfonation of naphthalene is a complex process that yields a mixture of isomers. The distribution of these isomers is highly dependent on the reaction temperature, reaction time, and the strength of the sulfonating agent. While the 1,3,6-trisulfonic acid is a primary product, other isomers such as 1,3,5- and 1,3,7-trisulfonic acids are also formed.[1] Industrial processes have been optimized to achieve yields of naphthalene-1,3,6-trisulfonic acid in the range of 70-72%.[2]

Experimental Protocol: Synthesis of Naphthalene-1,3,6-trisulfonic Acid

This protocol is adapted from established industrial processes for a laboratory-scale synthesis.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Oleum (20-30% free SO₃)

-

Ice bath

-

Heating mantle with temperature control

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

In a three-neck round-bottom flask, place naphthalene.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

Gradually heat the mixture to 80-85°C and maintain this temperature for approximately one hour.[2]

-

Increase the temperature to 145-150°C and continue the reaction for another 1.5 to 2.5 hours.[2][3]

-

Cool the reaction mixture to 80-85°C.

-

Slowly add oleum to the mixture while maintaining the temperature.

-

After the addition of oleum, increase the temperature to 150-160°C and hold for an additional 2-3 hours to complete the trisulfonation.[2]

-

The resulting product is a mixture of naphthalenetrisulfonic acid isomers, with the 1,3,6-isomer as the major component.

Conversion to this compound and Purification

The crude mixture of naphthalenetrisulfonic acids is then converted to its sodium salt for purification. The high solubility of sodium naphthalene-1,3,6-trisulfonate in water and its relative insolubility in concentrated brine solutions allows for its separation from byproducts and other isomers through a technique known as "salting out".

Experimental Protocol: Conversion and Purification

Materials:

-

Crude naphthalenetrisulfonic acid mixture

-

Sodium hydroxide (NaOH) solution or sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Deionized water

-

Beakers, filtration apparatus (Büchner funnel), and pH meter

Procedure:

-

Neutralization: Carefully dilute the crude naphthalenetrisulfonic acid mixture with water in a large beaker, ensuring the solution is well-stirred and cooled in an ice bath to manage the exothermic reaction. Slowly add a concentrated solution of sodium hydroxide or sodium carbonate to neutralize the acidic mixture to a pH of 7-8.

-

Salting Out: To the neutralized solution, add solid sodium chloride with vigorous stirring until the solution is saturated. The sodium salt of naphthalene-1,3,6-trisulfonic acid is less soluble in the brine and will precipitate out.

-

Isolation: Allow the mixture to stand, preferably at a reduced temperature, to facilitate complete precipitation. Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a cold, saturated sodium chloride solution to remove any remaining impurities and isomers that are more soluble in the brine.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature to obtain the this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Typical Industrial Yield | 70-72% | [2] |

| Common Isomeric Byproducts | Naphthalene-1,3,5-trisulfonic acid, Naphthalene-1,3,7-trisulfonic acid | [1] |

| Purification | ||

| Purity after Salting Out | >95% (isomer dependent) | General laboratory practice |

| Physical Properties | ||

| Molecular Formula | C₁₀H₅Na₃O₉S₃·xH₂O | [4] |

| Molecular Weight (Anhydrous) | 434.31 g/mol | [4] |

| Solubility | Highly soluble in water, poorly soluble in most organic solvents | [5] |

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. Buy Naphthalene-1,3,5-trisulfonic acid | 6654-64-4 [smolecule.com]

- 2. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

- 3. CH634044A5 - Process for preparing naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

- 4. This compound | C10H7Na3O10S3 | CID 16211983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene-1,3,6-trisulfonic Acid & Salts|For Research [benchchem.com]

Chemical structure and properties of sodium naphthalene-1,3,6-trisulfonate hydrate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to sodium naphthalene-1,3,6-trisulfonate hydrate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Identification

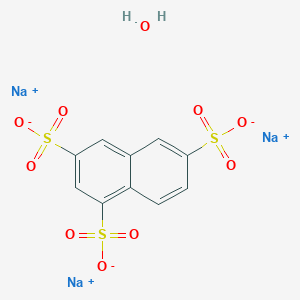

This compound is a salt of naphthalene-1,3,6-trisulfonic acid. The structure consists of a naphthalene core substituted with three sulfonate groups at positions 1, 3, and 6. These anionic sulfonate groups are neutralized by three sodium cations. The compound typically exists in a hydrated form.

Below is a diagram illustrating the chemical structure of sodium naphthalene-1,3,6-trisulfonate.

Caption: Chemical structure of sodium naphthalene-1,3,6-trisulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Na₃O₁₀S₃ | [1][2] |

| Molecular Weight | 452.3 g/mol | [1] |

| IUPAC Name | Trisodium;naphthalene-1,3,6-trisulfonate;hydrate | [1] |

| Synonyms | Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate, 1,3,6-Naphthalenetrisulfonic acid sodium salt hydrate | [1][3] |

| CAS Number | 123409-01-8 | [3][4][5] |

| Appearance | White to light yellow or beige powder/crystals | [3][5] |

| Melting Point | 135-137 °C | [2] |

| Solubility | Soluble in water | [2][3][6] |

| Form | Solid | [4] |

Applications in Research and Development

This compound serves as a versatile compound in various scientific applications:

-

Intermediate in Pharmaceutical Synthesis: It is utilized as a building block in the synthesis of more complex pharmaceutical compounds.[2]

-

Anionic Chromophore: Due to its chemical nature, it can be used as an anionic chromophore in techniques like capillary electrophoresis.[3][4]

-

Dopant in Polymerization: It acts as an anionic dopant in the polymerization of pyrrole.[3][4]

-

Metal Surfacing: It finds application as a nickel brightener in plating processes.[7]

The following diagram illustrates a simplified workflow of its application as an anionic dopant.

Caption: Workflow for the use as an anionic dopant.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general chemical principles and available information, the following methodologies can be outlined.

Synthesis of Naphthalene-1,3,6-trisulfonic Acid

A general process for the preparation of the parent acid involves the sulfonation of naphthalene.[8] This process typically includes the following steps:

-

Sulfonation: Naphthalene is reacted with sulfuric acid and oleum at elevated temperatures (around 140-240 °C).[8]

-

Reaction Control: The reaction temperature and the rate of addition of reagents are carefully controlled to favor the formation of the 1,3,6-trisubstituted product.[8]

-

Crystallization: The naphthalene-1,3,6-trisulfonic acid is then crystallized from the reaction mixture.[8]

To obtain the sodium salt, the resulting acid would be neutralized with a stoichiometric amount of sodium hydroxide, followed by purification and drying.

The following diagram illustrates a logical workflow for the synthesis.

Caption: Synthesis workflow for sodium naphthalene-1,3,6-trisulfonate.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method would likely be employed.

-

Methodology:

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Mobile Phase: A buffered aqueous solution, often mixed with an organic modifier like acetonitrile or methanol, is used as the mobile phase. A gradient elution may be used to achieve optimal separation.

-

Stationary Phase: A C18 column is a common choice for the stationary phase.

-

Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum of the naphthalene chromophore.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components.

-

Ion Exchange Titration

-

Principle: This method is used to determine the assay of the sodium salt. The sodium ions are exchanged for hydrogen ions using a cation exchange resin, and the resulting acid is then titrated with a standardized base.

-

Methodology:

-

Ion Exchange: A solution of the sample is passed through a column containing a strong acid cation exchange resin in the H+ form.

-

Elution: The column is washed with deionized water to ensure all the sulfonic acid has been eluted.

-

Titration: The eluate, containing the free sulfonic acid, is titrated with a standardized solution of sodium hydroxide to a phenolphthalein or potentiometric endpoint.

-

Calculation: The assay is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.

-

Karl Fischer Titration

-

Principle: This is a standard method for determining the water content in a sample.

-

Methodology: A known mass of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically. The amount of water is calculated from the volume of reagent consumed.

Safety Information

This compound is classified as an irritant.[2][4] The following table summarizes the key safety information.

| Hazard Information | Precautionary Statements |

| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection) |

| Signal Word: Warning | Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Conclusion

This compound is a well-characterized compound with established applications in chemical synthesis and materials science. While detailed, peer-reviewed experimental protocols for its synthesis and analysis are not abundant, standard chemical and analytical procedures can be readily applied. Its utility as a pharmaceutical intermediate and functional material underscores its importance in various fields of research and development.

References

- 1. This compound | C10H7Na3O10S3 | CID 16211983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,3,(6,7)-Naphthalenetrisulfonic acid trisodium salt hydrate | 123409-01-8 [chemicalbook.com]

- 4. 1,3,(6,7)-Naphthalenetrisulfonic acid 123409-01-8 [sigmaaldrich.com]

- 5. Naphthalene-1,3,6-trisulfonic Acid Trisodium Salt Hydrate 100 g | Buy Online [thermofisher.com]

- 6. Naphthalene-1,3,6-trisulfonic Acid Trisodium Salt Hydrate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Naphthalene 1,3,6 Tri Sulfonic Acid Tri Sodium Salt – Avenex Chemical Technologies LLP [avenex.in]

- 8. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Sodium Naphthalene-1,3,6-Trisulfonate Hydrate for Researchers and Drug Development Professionals

An In-depth Exploration of its Synonyms, Physicochemical Properties, and Applications in Scientific Research

This technical guide provides a detailed overview of sodium naphthalene-1,3,6-trisulfonate hydrate, a versatile compound utilized in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, chemical and physical characteristics, and key experimental uses.

Nomenclature and Synonyms

This compound is known by a variety of synonyms in scientific literature and chemical databases. Accurate identification is crucial for unambiguous research and procurement. The compound is systematically named trithis compound.[1]

The primary CAS Registry Number for the hydrated form is 123409-01-8 .[2][3][4][5] The anhydrous trisodium salt is often referenced with the CAS Number 5182-30-9 .[6][7] It is important to note that some suppliers may use these CAS numbers interchangeably, and the term "hydrate" may be omitted in product descriptions.[6]

A comprehensive list of synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | Trithis compound[1] |

| Common Synonyms | Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate[2][5] |

| 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate[8] | |

| Trisodium 1,3,6-naphthalenetrisulfonate hydrate | |

| Sodium 1,3,6-naphthalenetrisulfonate hydrate | |

| 1,3,(6 or 7)-Naphthalenetrisulfonic acid trisodium salt hydrate[3] | |

| Naphthalene-1,3,6-trisulphonic acid trisodium salt hydrate | |

| CAS Number (Hydrate) | 123409-01-8[2][3][4][5] |

| CAS Number (Anhydrous) | 5182-30-9[6][7] |

| PubChem CID | 16211983 (hydrate)[1] |

| EC Number | 225-959-9 (anhydrous) |

| Molecular Formula | C₁₀H₅Na₃O₉S₃·xH₂O |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of Sodium Naphthalene-1,3,6-Trisulfonate and its Hydrate

| Property | Value | Notes |

| Molecular Weight | 434.29 g/mol (anhydrous)[6][7] | The molecular weight of the hydrate will vary with the degree of hydration. |

| 455.33 g/mol (hydrate)[2] | This value may represent a specific hydrate form. | |

| Appearance | White to light yellow crystalline powder[6] | |

| Solubility | Highly soluble in water.[9] | Limited solubility in most organic solvents.[9] |

| pKa | -0.76 ± 0.40 (Predicted)[10] | This predicted value is for the sulfonic acid groups of the parent acid, indicating it is a very strong acid. |

| Melting Point | 135-137 °C (for a hydrate form)[5] |

Experimental Protocols and Applications

This compound finds utility in specialized analytical and material science applications due to its ionic nature and aromatic structure.

Capillary Electrophoresis

This compound can be used as an anionic chromophore in capillary electrophoresis (CE), a high-resolution separation technique for charged molecules.[11] In this context, it can be used to aid in the indirect detection of other non-UV-absorbing anions.

Generalized Protocol for Anion Analysis by Capillary Zone Electrophoresis (CZE):

This protocol is a representative example for the separation of small inorganic anions and may require optimization for specific applications.

-

Capillary Preparation: A new fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length) is conditioned by flushing sequentially with 1 M NaOH, deionized water, and the running buffer.

-

Running Buffer (Background Electrolyte - BGE): A suitable BGE for anion analysis with indirect UV detection could be a solution containing a chromophoric anion with mobility similar to the analytes of interest. A common example is a chromate-based buffer. For reversed electroosmotic flow (EOF) to analyze anions quickly, a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be added to the buffer.

-

Sample Preparation: The sample containing the anions of interest is dissolved in deionized water or a suitable buffer at a known concentration.

-

Injection: The sample is introduced into the capillary at the anodic end using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

-

Separation: A high voltage (e.g., -15 to -30 kV) is applied across the capillary. Anions migrate towards the anode at different rates based on their charge-to-size ratio, resulting in separation.

-

Detection: An indirect UV detection method is typically employed. The detector is set to a wavelength where the BGE chromophore absorbs strongly. As the non-absorbing analyte anions pass the detector, they displace the chromophore, leading to a decrease in absorbance, which is detected as a positive peak after signal inversion.

Logical Workflow for Capillary Electrophoresis of Anions:

Polymer Chemistry

Sodium naphthalene-1,3,6-trisulfonate can serve as a dopant in the chemical polymerization of conducting polymers like polypyrrole. The sulfonate groups act as counter-ions, influencing the properties of the resulting polymer.

Generalized Protocol for Chemical Polymerization of Pyrrole with an Aromatic Sulfonate Dopant:

This is a representative protocol and the specific concentrations and reaction time may need to be optimized.

-

Solution Preparation:

-

Prepare an aqueous solution of the dopant, this compound, at a desired concentration (e.g., 0.1 M).

-

Prepare an aqueous solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), at a specific molar ratio to the pyrrole monomer (e.g., 1:1).

-

-

Reaction Setup:

-

In a reaction vessel, add the dopant solution and then the pyrrole monomer. The mixture is typically stirred and cooled in an ice bath.

-

-

Initiation of Polymerization:

-

Slowly add the pre-cooled oxidizing agent solution to the pyrrole-dopant mixture while stirring continuously.

-

-

Polymerization:

-

The reaction is allowed to proceed for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., 0-5 °C). A color change to black or dark green indicates the formation of polypyrrole.

-

-

Work-up:

-

The resulting polypyrrole precipitate is collected by filtration.

-

The polymer is washed extensively with deionized water and then with a solvent like methanol or ethanol to remove unreacted monomer, oxidant, and excess dopant.

-

The final product is dried under vacuum.

-

Workflow for Polypyrrole Synthesis:

Role in Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the direct involvement of this compound in biological signaling pathways. While some studies have investigated the biological effects of other naphthalene derivatives, there is no current evidence to suggest a defined role for this particular isomer in cell signaling. Researchers interested in the potential biological activities of this compound would be exploring a novel area of investigation.

It is important to distinguish this compound from suramin, a drug used to treat African sleeping sickness, which contains naphthalene-1,3,5-trisulfonic acid moieties and is known to inhibit various signaling pathways, including those involving G proteins.[12] However, the structural differences between the isomers mean that the biological activity of suramin cannot be extrapolated to sodium naphthalene-1,3,6-trisulfonate.

Logical Relationship of Current Knowledge on Signaling Pathways:

Conclusion

This compound is a well-defined chemical with a range of synonyms and established physicochemical properties. Its primary applications in the scientific literature are in the fields of analytical chemistry, as a component in capillary electrophoresis, and in materials science, as a dopant for conducting polymers. While detailed, standardized protocols for these applications are not always readily available and may require optimization, the general principles are well-understood. A significant gap in the current knowledge exists regarding the biological activity of this specific compound, particularly its interaction with cellular signaling pathways. This presents an opportunity for future research to explore the potential bioactivity of this and related sulfonated aromatic compounds.

References

- 1. This compound | C10H7Na3O10S3 | CID 16211983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene-1,3,6-trisulfonic Acid Trisodium Salt Hydrate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1,3,(6,7)-Naphthalenetrisulfonic acid 123409-01-8 [sigmaaldrich.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. chembk.com [chembk.com]

- 6. Trisodium Naphthalene-1,3,6-trisulfonate | 5182-30-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate, 75%, mixture of isomers 1 kg | Buy Online [thermofisher.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Cas 86-66-8,Naphtalene-1,3,6-trisulfonic Acid | lookchem [lookchem.com]

- 11. Naphthalene-1,3,6-trisulfonic Acid Trisodium Salt Hydrate 100 g | Request for Quote [thermofisher.com]

- 12. Suramin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to CAS Number 123409-01-8: 1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and multifaceted applications of 1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt Hydrate (CAS No. 123409-01-8). This compound, a sulfonated aromatic molecule, is increasingly recognized for its utility in materials science, analytical chemistry, and its potential in biomedical applications.

Core Properties

1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate is a white to beige powder, soluble in water.[1] It is commercially available as a mixture of isomers.[1] The presence of three sulfonate groups confers high polarity and aqueous solubility to the naphthalene core.

Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 123409-01-8 | [2][3] |

| Molecular Formula | C₁₀H₅Na₃O₉S₃·xH₂O | [3] |

| Anhydrous Molecular Weight | 434.31 g/mol | [3] |

| Hydrated Molecular Weight | ~455.33 g/mol | [2] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in water | [2] |

| Synonyms | 1,3,(6,7)-Naphthalenetrisulfonic acid trisodium salt hydrate, Trisodium naphthalene-1,3,6-trisulfonate hydrate | [2][3] |

Hazard and Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) before handling this compound.[4]

Applications and Uses

The unique chemical structure of 1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate makes it a versatile tool in several scientific domains.

Materials Science: Conductive Polymers

A significant application of this compound is as a dopant in the synthesis of conductive polymers, particularly polypyrrole (PPy). The sulfonic acid groups act as counter-ions, incorporating into the polymer matrix during polymerization and enhancing the material's electrical conductivity and stability.

Experimental Protocol: Chemical Synthesis of Polypyrrole (PPy) Doped with 1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt

This protocol is a generalized procedure based on common chemical polymerization methods for polypyrrole.

Materials:

-

Pyrrole monomer

-

1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate (dopant)

-

Oxidizing agent (e.g., Iron (III) chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈))

-

Solvent (e.g., deionized water, ethanol)

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Monomer-Dopant Solution Preparation: Dissolve a specific molar ratio of pyrrole monomer and 1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate in the chosen solvent within the reaction vessel. The solution should be kept cool, typically in an ice bath, and stirred continuously.

-

Initiation of Polymerization: Slowly add a solution of the oxidizing agent (e.g., FeCl₃ dissolved in the same solvent) dropwise to the monomer-dopant solution while maintaining vigorous stirring. The molar ratio of oxidant to monomer is a critical parameter and should be optimized.

-

Polymerization Reaction: A color change, typically to black or dark brown, indicates the onset of polymerization. Allow the reaction to proceed for a predetermined time (e.g., 3 to 8 hours) at a controlled temperature (e.g., 0-5°C).

-

Product Recovery: The resulting polypyrrole precipitate is collected by filtration.

-

Washing: The collected polymer is washed extensively with the solvent (e.g., deionized water and/or ethanol) to remove unreacted monomer, dopant, and oxidant byproducts.

-

Drying: The final polypyrrole powder is dried in an oven at a moderate temperature (e.g., 60°C) for several hours.

Characterization:

-

Conductivity: Measured using a four-probe or two-probe method.

-

Morphology: Analyzed by Scanning Electron Microscopy (SEM).

-

Structure: Confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.

Logical Workflow for Polypyrrole Synthesis

References

An In-depth Technical Guide to the Anionic Chromophore Applications of Naphthalene Trisulfonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of naphthalene trisulfonates as anionic chromophores, focusing on their utility in research and drug development. These compounds, characterized by a naphthalene core appended with three sulfonate groups, exhibit unique photophysical properties that make them valuable tools as fluorescent probes and sensors. Their anionic nature at physiological pH enhances their water solubility and influences their interactions with biological macromolecules.

Core Principles of Naphthalene Trisulfonate Chromophores

Naphthalene trisulfonates are polycyclic aromatic hydrocarbons that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The specific absorption and emission properties are dictated by the naphthalene core and can be further modulated by the position of the sulfonate groups and the presence of other substituents. The sulfonate groups, being strong electron-withdrawing groups, influence the electronic transitions within the molecule and impart a net negative charge, rendering them highly water-soluble.

Their fluorescence is often sensitive to the local environment. For instance, the fluorescence quantum yield and emission maximum of certain derivatives can change significantly upon binding to hydrophobic pockets of proteins or in response to changes in solvent polarity. This solvatochromic behavior is the basis for many of their applications as probes for studying protein conformation, binding events, and cellular environments.

Photophysical Properties of Key Naphthalene Trisulfonates

The utility of naphthalene trisulfonates as fluorescent probes is fundamentally determined by their photophysical characteristics. The following table summarizes key quantitative data for prominent naphthalene trisulfonate derivatives.

| Compound Name | Common Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | pKa |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | HPTS, Pyranine | ~403 (protonated), ~450 (deprotonated)[1][2] | ~510[1][2][3] | >0.75[4] | ~3.1 (pH 3.96-8.02)[5] | - | ~7.3-7.7[1][5] |

| 8-Aminonaphthalene-1,3,6-trisulfonic acid | - | - | - | - | - | - | - |

| 1,3,6-Naphthalenetrisulfonic acid | NTS | - | - | - | - | - | - |

Key Applications and Experimental Protocols

Naphthalene trisulfonates have found widespread use in various scientific disciplines, from analytical chemistry to cellular biology. Their applications primarily leverage their fluorescent properties.

Probing Protein Structure and Binding

Naphthalene sulfonates, particularly derivatives like 8-anilinonaphthalene-1-sulfonate (ANS), are extensively used to study non-native protein conformations, such as molten globule states, and to characterize ligand binding sites. While not a trisulfonate, the principles of its application are relevant. The fluorescence of these probes often increases upon binding to hydrophobic pockets on proteins.

This protocol outlines a general procedure for determining the dissociation constant (Kd) of a protein-ligand interaction using a naphthalene trisulfonate probe in a competitive binding assay.

Materials:

-

Purified target protein

-

Fluorescent naphthalene trisulfonate probe (e.g., a custom-synthesized derivative)

-

Unlabeled ligand of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Determine Probe Binding to Protein:

-

Perform a direct titration by adding increasing concentrations of the target protein to a fixed concentration of the fluorescent probe.

-

Measure the fluorescence intensity at the probe's emission maximum after each addition.

-

Plot the change in fluorescence against the protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) of the probe-protein interaction.

-

-

Competitive Binding Assay:

-

Prepare a solution containing the target protein and the fluorescent probe at concentrations determined from the direct titration (typically, protein concentration at or slightly above the Kd of the probe, and probe concentration well below the Kd).

-

Titrate this solution with increasing concentrations of the unlabeled ligand.

-

Measure the fluorescence intensity after each addition of the ligand. The displacement of the fluorescent probe by the unlabeled ligand will result in a decrease in fluorescence.

-

Plot the fluorescence intensity against the logarithm of the ligand concentration.

-

Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of ligand that displaces 50% of the bound probe).

-

Calculate the dissociation constant (Ki) of the ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd_probe)

-

High-Throughput Screening (HTS) for Drug Discovery

The environmentally sensitive fluorescence of naphthalene sulfonates makes them suitable for developing HTS assays to identify inhibitors of protein-ligand interactions. A fluorescence polarization (FP)-based competitive binding assay is a common format.

This protocol describes a generic 384-well plate-based FP-HTS assay to screen for inhibitors of a protein-ligand interaction.

Materials:

-

Target Protein

-

Naphthalene-sulfonamide fluorescent probe

-

Compound library

-

Reference inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume assay plates

-

Acoustic liquid handler (optional)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the target protein, fluorescent probe, and reference inhibitor.

-

-

Assay Plating:

-

Dispense test compounds and DMSO (for controls) into the assay plate.

-

Add the target protein to all wells except the negative control wells.

-

Add the reference inhibitor to the positive control wells.

-

-

Incubation:

-

Incubate the plates to allow for protein-ligand binding to reach equilibrium.

-

-

Probe Addition:

-

Add the fluorescent probe to all wells.

-

-

Measurement:

-

Read the fluorescence polarization on a plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 480 nm).

-

-

Data Analysis:

-

Calculate the percentage inhibition for each compound.

-

Sensing of Ions and pH

Certain naphthalene trisulfonate derivatives have been designed as chemosensors for metal ions and as pH indicators. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine) is a well-known example of a fluorescent pH indicator. Its fluorescence properties are pH-dependent due to the protonation/deprotonation of the hydroxyl group.

Materials:

-

HPTS (Pyranine) stock solution

-

Buffers of known pH for calibration

-

Sample of unknown pH

-

Fluorometer with dual excitation capabilities

Procedure:

-

Calibration Curve:

-

Prepare a series of solutions containing a fixed concentration of HPTS in buffers of varying, known pH values.

-

For each solution, measure the fluorescence intensity at the emission maximum (~510 nm) using two different excitation wavelengths: one for the protonated form (~403 nm) and one for the deprotonated form (~450 nm).

-

Calculate the ratio of the fluorescence intensities (I₄₅₀ / I₄₀₃).

-

Plot the fluorescence intensity ratio against the pH to generate a calibration curve.

-

-

Sample Measurement:

-

Add HPTS to the sample of unknown pH to the same final concentration used for the calibration curve.

-

Measure the fluorescence intensities at the same excitation and emission wavelengths.

-

Calculate the fluorescence intensity ratio for the sample.

-

-

pH Determination:

-

Determine the pH of the sample by interpolating its fluorescence intensity ratio on the calibration curve.

-

Analytical Separations

Naphthalene sulfonates, due to their charge and chromophoric nature, can be analyzed and used in capillary electrophoresis (CE). They can be separated based on their charge-to-size ratio, and their isomers can often be resolved with the addition of modifiers to the running buffer.

Materials:

-

Capillary electrophoresis system with a UV or fluorescence detector

-

Fused-silica capillary

-

Running buffer (e.g., sodium borate buffer, pH 9.3)

-

Sample containing a mixture of naphthalene sulfonates

-

Modifier (optional, e.g., cyclodextrins or macrocyclic polyamines for isomer separation)

Procedure:

-

Capillary Conditioning:

-

Rinse the capillary sequentially with sodium hydroxide, water, and running buffer.

-

-

Sample Injection:

-

Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

-

-

Electrophoresis:

-

Apply a high voltage across the capillary to initiate the separation.

-

-

Detection:

-

Monitor the separation at the detector. Naphthalene sulfonates can be detected by their UV absorbance or native fluorescence.

-

-

Data Analysis:

-

Analyze the resulting electropherogram to identify and quantify the separated analytes based on their migration times and peak areas.

-

Synthesis of Naphthalene Trisulfonate Derivatives

The synthesis of specific naphthalene trisulfonate derivatives is crucial for developing novel probes and sensors. The following provides an example of a synthetic route.

Synthesis of 8-Aminonaphthalene-1,3,6-trisulfonic Acid

A common route to 8-aminonaphthalene-1,3,6-trisulfonic acid (Koch's acid) involves the reduction of 8-nitronaphthalene-1,3,6-trisulfonic acid.[6]

Reaction: Reduction of a nitro group to an amine.

Procedure Outline:

-

Starting Material: An alkaline aqueous solution of a salt of 8-nitronaphthalene-1,3,6-trisulfonic acid.

-

Reducing Agent: Hydrogen gas under pressure.

-

Catalyst: Cobalt, palladium, or platinum sulfides.[6]

-

Reaction Conditions: The hydrogenation is typically carried out at a pH of 7.5 to 12, temperatures of 30 to 150 °C, and a hydrogen pressure of 5 to 150 bar.[6]

-

Workup: The product, 1-aminonaphthalene-3,6,8-trisulfonic acid, is obtained as a salt.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and concepts related to the application of naphthalene trisulfonates.

Competitive Binding Assay Workflow

High-Throughput Screening (HTS) Workflow

References

- 1. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EP0002691B1 - Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid - Google Patents [patents.google.com]

Discovery and history of naphthalene-based fluorescent probes

An in-depth technical guide on the discovery and history of naphthalene-based fluorescent probes for researchers, scientists, and drug development professionals.

Introduction: The Rise of Naphthalene in Fluorescence

Naphthalene, a polycyclic aromatic hydrocarbon, is a foundational scaffold in the development of fluorescent probes.[1] While unsubstituted naphthalene itself has relatively weak fluorescence, its derivatives have become indispensable tools in various scientific fields, including analytical chemistry, cellular biology, and environmental monitoring.[2][3] The rigid planar structure and extensive π-electron conjugation of the naphthalene ring system provide an excellent framework for creating molecules with high quantum yields and remarkable photostability.[1][4]

The utility of naphthalene-based probes stems from the sensitivity of their photophysical properties to the local environment.[2][3] By strategically attaching different functional groups—electron donors and acceptors—to the naphthalene core, scientists can design probes whose fluorescence intensity or wavelength changes in response to specific analytes, such as metal ions, pH fluctuations, or biomolecules.[3][4] This has led to a vast library of probes that operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2][3] These probes are crucial for detecting and imaging, offering high sensitivity and selectivity in complex biological and environmental samples.[5]

Early Discoveries and Foundational Probes

The history of naphthalene-based fluorescent probes is marked by the development of key molecules that revolutionized biochemical and cellular analysis. Two of the most significant early examples are Dansyl Chloride and Prodan.

Dansyl Chloride: A Pioneer in Protein Chemistry

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) emerged as a transformative tool in protein chemistry. Its critical breakthrough came in 1963 when W. R. Gray and B. S. Hartley introduced the "dansyl method" for determining the N-terminal amino acids of proteins, a technique significantly more sensitive than its predecessors.[6] Dansyl chloride reacts with primary and secondary amines to form stable and highly fluorescent sulfonamide adducts.[6][7][8] This reactivity made it invaluable for protein sequencing and amino acid analysis.[7][8]

A key feature of dansyl derivatives is that their fluorescence is highly dependent on the polarity of their environment.[6] This property allows them to be used to probe protein folding and dynamics, as the fluorescence of a dansyl group attached to a protein will change as it moves between different microenvironments within the protein structure.[7][8]

Prodan: The Environment-Sensing Probe

In 1979, Gregorio Weber and F. J. Farris synthesized Prodan (6-propionyl-2-(dimethylamino)naphthalene), a hydrophobic fluorescent probe designed to have its fluorescence properties be highly sensitive to solvent polarity.[9] The strategic placement of the electron-donating dimethylamino group and the electron-withdrawing propionyl group across the naphthalene ring maximizes their separation while maintaining direct resonance.[10] This design leads to a significant intramolecular charge transfer (ICT) character in the excited state.[10]

Prodan and its derivatives exhibit substantial solvatochromism, meaning their emission spectra shift dramatically with changes in solvent polarity.[10] This characteristic has made Prodan and its analogs, like Laurdan, extremely popular for studying the structure and permeability of cell membranes, as their fluorescence provides a direct readout of the local lipid environment.[9][11]

Evolution and Diversification of Naphthalene Probes

Building on the foundation of early discoveries, researchers have extensively modified the naphthalene scaffold to create a diverse array of fluorescent probes for a wide range of applications. By altering the substituents on the naphthalene ring, probes have been tailored for high selectivity and sensitivity towards various analytes.[3]

Probes for Metal Ion Detection

Naphthalene-based fluorescent probes have become powerful tools for detecting metal ions critical in biological and environmental systems.[2][5] Many of these sensors are designed as "turn-on" or "turn-off" probes.[2]

-

Aluminum (Al³⁺): Several naphthalene-based Schiff base probes have been developed for the selective detection of Al³⁺.[2][12][13] These probes often work via a Photoinduced Electron Transfer (PET) mechanism, where the fluorescence is initially quenched and then significantly enhanced upon binding to Al³⁺.[2][12][14]

-

Copper (Cu²⁺): Probes for Cu²⁺ frequently operate through a fluorescence quenching mechanism.[2] The paramagnetic nature of the Cu²⁺ ion can promote intersystem crossing or PET from the fluorophore to the metal ion, leading to a "turn-off" response.[2][15]

-

Zinc (Zn²⁺): Schiff-base type sensors derived from 2-hydroxy-1-naphthaldehyde can provide a "turn-on" fluorescence response for Zn²⁺ detection through a Chelation-Enhanced Fluorescence (CHEF) mechanism.[16][17]

-

Mercury (Hg²⁺): Naphthalimide-based probes have been designed for the sensitive and selective detection of toxic mercury ions, often through fluorescence quenching.[18][19]

Probes for pH Sensing

The sensitivity of naphthalene derivatives to their chemical environment makes them excellent candidates for pH sensors.[20][21]

-

Mitochondrial pH: A probe synthesized from 6-hydroxy-2-naphthaldehyde has been shown to target mitochondria and exhibit pH-dependent fluorescence, allowing for the visualization of pH fluctuations within this organelle.[20]

-

Acidic Organelles: Hydrosoluble naphthalene diimides (NDIs) have been designed as "turn-on" fluorescent sensors that are non-emitting at neutral pH but become strongly fluorescent upon protonation in acidic environments, making them suitable for imaging acidic vesicles in cancer cells.[21]

Core Signaling and Detection Mechanisms

The function of naphthalene-based fluorescent probes is underpinned by several key photophysical mechanisms. These mechanisms dictate how the binding of an analyte modulates the fluorescence output of the probe.

Photoinduced Electron Transfer (PET)

In a typical PET-based "turn-on" sensor, the naphthalene fluorophore is linked to a receptor unit. In the absence of the target analyte, an electron transfer occurs from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, restoring the fluorescence.[2][5][12][14]

Caption: General signaling pathway of a 'turn-on' PET-based fluorescent probe.[5]

Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, a probe's fluorescence is typically low due to quenching effects from a nearby chelating group. When a metal ion binds to this chelating group, the complex becomes more rigid and conformational changes can occur. This rigidity reduces non-radiative decay pathways and enhances the fluorescence quantum yield, leading to a "turn-on" signal.[2][16]

Fluorescence Quenching

Conversely, some probes are designed to "turn-off" in the presence of an analyte. This is common for detecting paramagnetic metal ions like Cu²⁺.[2] Upon binding, the metal ion can induce fluorescence quenching through mechanisms like promoting intersystem crossing to a non-emissive triplet state or via electron transfer from the excited fluorophore to the metal ion.[2][15]

Caption: General mechanism for fluorescence quenching by an analyte.[2]

Quantitative Data Summary

The performance of a fluorescent probe is defined by its photophysical properties. The following tables summarize key quantitative data for representative naphthalene-based probes.

Table 1: Photophysical Properties of Foundational Naphthalene Probes

| Probe | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Prodan | Cyclohexane | ~360 | ~430 | ~70 | High | [10] |

| DMSO | ~360 | ~520 | ~160 | High | [10] | |

| 2,5-Prodan | Toluene | ~390 | - | - | 0.25 ± 0.07 | [10] |

| Dansyl Amide | Water | ~330 | ~580 | ~250 | Low | [7] |

| Dioxane | ~340 | ~510 | ~170 | High | [7] |

Table 2: Performance of Naphthalene-Based Probes for Metal Ion Detection

| Probe Type | Target Ion | Detection Limit (LOD) | Fluorescence Response | Key Mechanism | Reference |

| Naphthalene Schiff Base | Al³⁺ | 1.0 x 10⁻⁷ M (in HEPES) | Turn-on | PET / CHEF | [13] |

| Naphthalene Schiff Base | Zn²⁺ | 0.33 µM | Turn-on (8-fold enhancement) | CHEF | [16] |

| Naphthalene Anhydride | Cu²⁺ | 1.8 µM | Turn-off (Quenching) | Quenching | [15][22] |

| Naphthalimide | Fe³⁺ | Not Specified | Turn-off (Quenching) | PET / Quenching | [2] |

| Naphthalimide | Hg²⁺ | 0.52 µM | Turn-off (Quenching) | PET | [18] |

| Naphthalene Schiff Base | Mg²⁺ | Not Specified | Turn-on (pH-dependent) | PET | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of a Naphthalene-Based Schiff Base Probe

This protocol describes a general synthesis for a Schiff base probe, a common structure for metal ion sensing.[2][15][16]

-

Reactant Preparation: Dissolve the starting naphthalene derivative (e.g., 2-hydroxy-1-naphthaldehyde) in a suitable solvent such as methanol or ethanol.

-

Condensation Reaction: Add the corresponding amine-containing compound (e.g., a substituted hydrazine or diamine) to the solution. The molar ratio is typically 1:1 or as dictated by the desired final structure.

-

Reflux: Heat the mixture and reflux for several hours under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate (the Schiff base product) is collected by filtration.

-

Purification: Wash the collected solid with cold solvent to remove unreacted starting materials. The pure product can be obtained by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the synthesized probe using analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.[23]

Protocol 2: General Workflow for Fluorescence Titration and Selectivity Studies

This workflow outlines the steps to evaluate the performance of a newly synthesized probe.[5]

Caption: General workflow for evaluating probe performance.[2]

-

Materials and Reagents:

-

Instrumentation: A fluorescence spectrophotometer.

-

Fluorescence Titration:

-

Dilute the probe stock solution in the chosen buffer to a final concentration (e.g., 10 µM) in a quartz cuvette.

-

Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

-

Incrementally add small aliquots of the target analyte's stock solution.

-

After each addition, mix thoroughly and record the new emission spectrum.

-

Continue until the fluorescence intensity reaches a plateau.

-

-

Selectivity Study:

-

Prepare a series of cuvettes, each containing the probe solution.

-

To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potential interfering ion.

-

To one cuvette, add only the target analyte.

-

Measure and compare the fluorescence response across all samples to determine selectivity.[18]

-

Protocol 3: Live Cell Imaging

This protocol provides a general method for using naphthalene-based probes to visualize analytes within living cells.[2]

Caption: General workflow for live cell imaging with a fluorescent probe.

-

Cell Culture: Plate and culture the desired cell line (e.g., HepG2, HeLa) on glass-bottom dishes or coverslips suitable for microscopy.[20]

-

Probe Loading:

-

Prepare a stock solution of the naphthalene-based probe in DMSO.

-

Dilute the stock solution to the final working concentration (e.g., 5-10 µM) in cell culture medium or a suitable buffer like PBS.

-

Remove the culture medium from the cells, wash once with buffer, and then incubate the cells with the probe-containing solution for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Analyte Treatment (for detection):

-

To visualize the probe's response to an analyte, incubate a set of probe-loaded cells with a solution containing the target ion for an appropriate duration.

-

-

Washing and Imaging:

-

After incubation, gently wash the cells two or three times with buffer to remove any excess, non-internalized probe.

-

Mount the coverslip on a microscope slide.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set (excitation and emission wavelengths) for the specific naphthalene fluorophore.[2] Compare the fluorescence images of control cells versus analyte-treated cells to observe the probe's response.[22]

-

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 8. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 2,5-PRODAN: synthesis and properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Properties of Two PRODAN-based Fluorescent Models of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mahendrapublications.com [mahendrapublications.com]

- 13. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]